molecular formula C34H50O12 B12738020 Coagulin L CAS No. 216164-64-6

Coagulin L

Cat. No.: B12738020
CAS No.: 216164-64-6
M. Wt: 650.8 g/mol
InChI Key: SYYXVJIFABSJBU-MJJWKRKWSA-N
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Description

Coagulin L is a withanolide, a type of steroidal lactone, isolated from the medicinal plant Withania coagulans. This compound is known for its diverse biological activities, including anti-inflammatory, immunomodulatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coagulin L can be synthesized through various organic synthesis methods. One common approach involves the extraction of withanolides from Withania coagulans using solvents like methanol or ethanol. The extract is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) . The specific reaction conditions for synthesizing this compound involve maintaining the temperature and pH at optimal levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Withania coagulans plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic techniques . This method ensures a high yield of pure this compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Coagulin L undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Properties

CAS No.

216164-64-6

Molecular Formula

C34H50O12

Molecular Weight

650.8 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(3R,8R,9S,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C34H50O12/c1-16-12-24(46-28(40)17(16)2)32(5,41)34(43)11-10-33(42)21-7-6-18-13-19(44-29-27(39)26(38)25(37)22(15-35)45-29)14-23(36)31(18,4)20(21)8-9-30(33,34)3/h6,19-22,24-27,29,35,37-39,41-43H,7-15H2,1-5H3/t19-,20+,21-,22-,24-,25-,26+,27-,29-,30+,31+,32+,33-,34+/m1/s1

InChI Key

SYYXVJIFABSJBU-MJJWKRKWSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)O)C

Origin of Product

United States

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